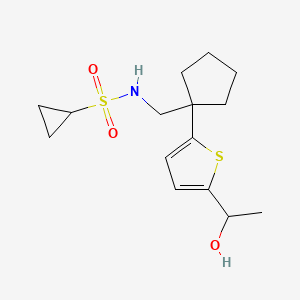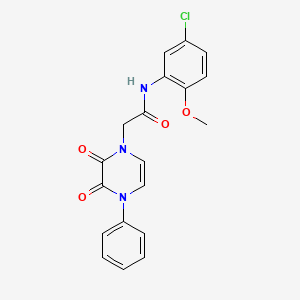
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide is a chemical compound with the molecular formula C19H16ClN3O4 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C19H16ClN3O4. It contains a phenyl ring and a dihydropyrazin ring, which are connected by an acetamide group. The phenyl ring is substituted with a methoxy group and a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 385.8. Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Herbicide and Pesticide Development
- Chloroacetamide compounds, similar to the one , are extensively used as herbicides in agriculture. They are effective in controlling annual grasses and broad-leaved weeds in various crops, including cotton, maize, and soybeans (Weisshaar & Böger, 1989).
Pharmacological Research
- Some derivatives of this compound show promising anticancer and antiviral activities. For instance, certain pyrazoline-substituted thiazolidinones have demonstrated selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).
- Novel coordination complexes with pyrazole-acetamide derivatives exhibit significant antioxidant activity, which could have implications for pharmaceutical research (Chkirate et al., 2019).
Environmental and Soil Science
- Studies on chloroacetamides, including their metabolism and effect on soil properties, help in understanding the environmental impact of these compounds. For example, research on the reception and activity of acetochlor, alachlor, and metolachlor in soil provides insights into their environmental behavior (Banks & Robinson, 1986).
Chemical Synthesis and Material Science
- The compound's derivatives play a role in the synthesis of various chemical materials. For instance, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, which have potential applications in material science (Lazareva et al., 2017).
Molecular Biology and Biochemistry
- The metabolism of similar chloroacetamide herbicides in human and rat liver microsomes is a subject of study in molecular biology, providing insights into the biological processing of these compounds (Coleman et al., 2000).
Wirkmechanismus
The mechanism of action of this compound is not clear as it seems to be a research chemical. Further studies would be needed to determine its biological activities and potential applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-27-16-8-7-13(20)11-15(16)21-17(24)12-22-9-10-23(19(26)18(22)25)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWVYBFUIPUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

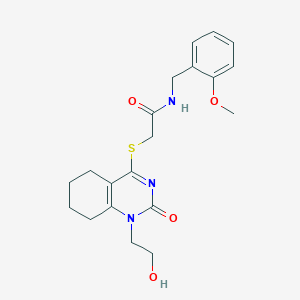
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)
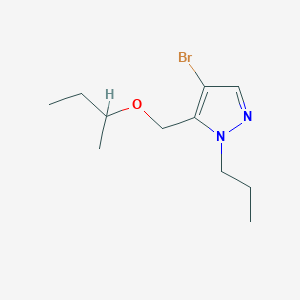
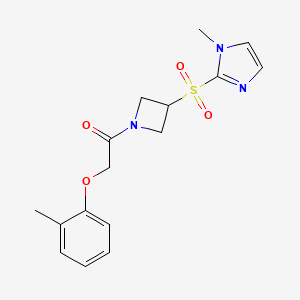
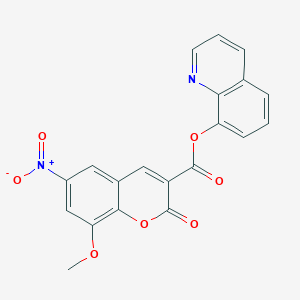
![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)

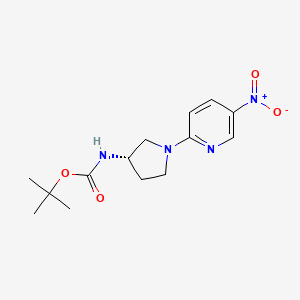
![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)
